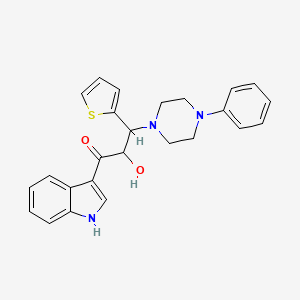
N'-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as EHF or EHF-2,5, and it has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of EHF-2,5 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. Additionally, EHF-2,5 has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge existing ROS, which may contribute to its antioxidant effects. Finally, EHF-2,5 has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
EHF-2,5 has been found to possess a range of biochemical and physiological effects. In addition to its cytotoxic, antioxidant, and anti-inflammatory effects, EHF-2,5 has been shown to induce cell cycle arrest and to inhibit the migration and invasion of cancer cells. Furthermore, EHF-2,5 has been found to have a protective effect against neurotoxicity induced by beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EHF-2,5 is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, EHF-2,5 has been shown to possess a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of EHF-2,5 is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research involving EHF-2,5. One area of interest is the development of EHF-2,5-based therapies for cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of EHF-2,5 and to identify potential molecular targets for this compound. Finally, research is needed to determine the optimal dosage and administration of EHF-2,5 for therapeutic use.
Méthodes De Synthèse
The synthesis of EHF-2,5 involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 2,5-dimethyl-3-furohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
EHF-2,5 has been used in a variety of scientific research applications, including as an antitumor agent, an antioxidant, and an anti-inflammatory agent. Studies have shown that EHF-2,5 exhibits cytotoxic effects against cancer cells, particularly in breast cancer and colon cancer cell lines. Additionally, EHF-2,5 has been found to possess antioxidant properties that may help protect against oxidative stress-induced damage. Finally, EHF-2,5 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-15-8-12(5-6-14(15)19)9-17-18-16(20)13-7-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZATGKYJZXRD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6092047.png)
![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092066.png)
![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenyl-2-propanamine hydrochloride](/img/structure/B6092097.png)
![8-hydroxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one](/img/structure/B6092105.png)
![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)
![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
